N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S3/c1-28-14-6-9-16-17(12-14)30-20(21-16)23-19(29)22-18(25)13-4-7-15(8-5-13)31(26,27)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQJPNNIOXBYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group. The subsequent steps involve the formation of the carbamothioyl linkage and the attachment of the pyrrolidine sulfonyl group to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl and carbamothioyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidine sulfonyl group may confer better solubility than morpholine or piperazine derivatives due to its smaller ring size and conformational flexibility .
Physicochemical Properties
Melting points and solubility trends vary with substituents (Table 2):
Key Observations :
Antimicrobial Activity
- Triazole-linked derivatives (e.g., 10a-j ) exhibit moderate to strong activity against E. coli and fungal strains, with MIC values comparable to ciprofloxacin .
- Electron-donating groups (e.g., methoxy) enhance antimicrobial potency, suggesting the target compound’s 6-methoxybenzothiazole core may confer similar advantages .
Enzyme Inhibition Potential
- Compounds with morpholinomethyl or piperazinyl substituents (e.g., 4d, 4e) show promise as kinase inhibitors or β-secretase (BACE1) ligands, though the target compound’s carbamothioyl group may favor alternative targets .
Key Observations :
- The carbamothioyl group’s thiourea moiety could engage in hydrogen bonding with enzymatic active sites, differing from sulfonamide or carboxamide interactions .
Biological Activity
N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The compound's structure, which incorporates a benzothiazole moiety, suggests a broad spectrum of biological activities.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure features:
- A benzothiazole core, known for its diverse biological properties.
- A pyrrolidine moiety, which may influence the compound's pharmacokinetics and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, benzothiazole compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Research indicates that modifications to the benzothiazole ring can enhance anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.
Case Study:
A study evaluating novel benzothiazole derivatives demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The compound exhibited apoptosis-promoting effects and disrupted the cell cycle at concentrations ranging from 1 to 4 µM. This was confirmed through flow cytometry and Western blot analysis, indicating involvement of the AKT and ERK signaling pathways .
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound's ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α has been documented, suggesting that it may serve as a dual-action agent targeting both cancerous cells and inflammatory processes.
Research Findings:
In vitro assays using RAW264.7 macrophages showed that treatment with benzothiazole derivatives significantly decreased the expression of IL-6 and TNF-α, supporting their role as potential anti-inflammatory agents .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been assessed using predictive models such as Swiss ADME. These evaluations suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for therapeutic efficacy.
Table 1: Predicted Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Bioavailability | Good |
| Toxicity | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
